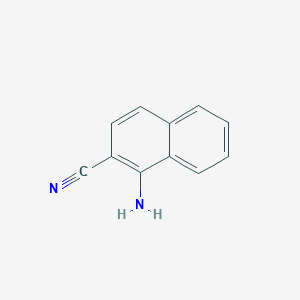

1-Amino-2-naphthonitrile

説明

Contextual Significance of Naphthonitrile Frameworks in Organic Chemistry

Naphthonitrile frameworks, which consist of a naphthalene (B1677914) ring system bearing one or more nitrile groups, are fundamental structural motifs in organic chemistry. Their significance stems from the chemical versatility of the nitrile group and the unique electronic and steric properties of the naphthalene core. The nitrile group can undergo a wide array of transformations, serving as a precursor to amines, carboxylic acids, amides, and tetrazoles, thus making naphthonitriles valuable intermediates in multi-step syntheses.

The applications of these frameworks are broad and impactful:

Pharmaceuticals and Agrochemicals: The naphthalene scaffold is present in numerous bioactive molecules. The addition of a nitrile group provides a handle for introducing other functionalities necessary for biological activity, making naphthonitriles key building blocks in drug discovery and the development of new agrochemicals.

Dyes and Pigments: The extended π-system of the naphthalene ring is a classic chromophore. Naphthonitrile derivatives are used in the synthesis of azo dyes and other colorants. conscientiabeam.com For instance, the related compound 1-amino-2-naphthol (B1212963) hydrochloride, derived from azo coupling, is used in dyeing fabrics. conscientiabeam.com

Materials Science: The photophysical properties of the naphthalene core make its derivatives, including naphthonitriles, candidates for use in advanced materials. smolecule.com Research has explored their potential in organic light-emitting diodes (OLEDs) and as organic semiconductors. smolecule.com Furthermore, the rigid structure and defined geometry of these molecules make them suitable building blocks for creating porous crystalline materials like Covalent Organic Frameworks (COFs). wikipedia.orgmdpi.com COFs are noted for their high porosity and stability, with applications in gas storage, separation, and catalysis. wikipedia.org

Photochemical Research: Naphthonitriles are often used as model compounds in photochemical investigations, particularly in studies of electron transfer processes and photocycloaddition reactions. cdnsciencepub.comsioc-journal.cn

Historical Trajectories and Current Trends in Aminonaphthonitrile Research

Research into aminonaphthonitriles, which bear both amino and nitrile functional groups, has evolved significantly over the years. Historically, much of the interest in amino-naphthalene derivatives was driven by the dye industry. The ability to diazotize the amino group and couple it with other aromatic compounds was a foundational technique in the synthesis of a vast range of azo dyes. conscientiabeam.com Early synthetic methods focused on establishing reliable routes to these compounds, such as the preparation of 1:2-amino-naphthonitrile from 1:2-nitronaphthylamine. gla.ac.uk

In recent decades, the focus has shifted towards leveraging the unique chemical reactivity of aminonaphthonitriles for more complex applications. Current research trends highlight their utility as sophisticated synthons in organic synthesis and medicinal chemistry. For example, 1-amino-2-naphthonitrile is a key precursor for the synthesis of α-aminonaphthophenones. govtcollegebalrampur.ac.inresearchgate.net One reported synthesis of this compound involves the reaction of 1-nitro-naphthalene with reagents like ethyl cyanoacetate (B8463686) and potassium cyanide, followed by hydrolysis. echemi.com

A significant area of contemporary research involves the use of aminonaphthonitrile isomers and related structures as building blocks for creating molecules with specific biological functions. Studies on related isomers have shown activities such as the inhibition of cytochrome P450 enzymes, which is critical in understanding drug metabolism and interactions. Furthermore, the development of one-pot synthesis strategies to create complex heterocyclic systems, such as benzo[h]quinolines from pyran-2-one derivatives and 2-cyanomethylbenzonitrile, showcases the drive towards more efficient and atom-economical chemical processes. govtcollegebalrampur.ac.in This trend underscores the transition of aminonaphthonitrile chemistry from its historical roots in dye manufacturing to its current role at the forefront of constructing functional molecules for high-value applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-aminonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECDNKIIZWFBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Amino 2 Naphthonitrile

Regioselective Cyanation Approaches to Naphthalene (B1677914) Derivatives

Achieving the desired 1,2-substitution pattern on the naphthalene ring through direct cyanation of an aminated precursor, or amination of a cyanated precursor, presents a significant challenge due to the inherent reactivity of the naphthalene system. Electrophilic aromatic substitution on naphthalene typically favors the 1-position, while nucleophilic substitution requires harsh conditions or the presence of activating groups.

One strategy to control regioselectivity is through directed C-H functionalization. For instance, palladium-catalyzed picolinamide-directed C8-H amination of 1-naphthylamine derivatives has been developed, showcasing the ability to selectively functionalize the peri-position. nih.govacs.org While this particular method targets the C8 position, the principle of using a directing group could potentially be adapted to achieve C2 functionalization.

Another approach involves the direct C-H cyanation of the naphthalene core, followed by the introduction of the amino group. Photoredox catalysis using an acridinium photooxidant has been shown to achieve direct C-H cyanation of naphthalene, yielding 1-cyanonaphthalene with high selectivity. The subsequent challenge would be the regioselective introduction of an amino group at the C2 position, a transformation that is not straightforward.

A promising route involves the use of pre-functionalized naphthalene derivatives. For example, the cyanation of a 1-amino-2-halonaphthalene or the amination of a 2-cyano-1-halonaphthalene could provide direct access to the target molecule. These reactions would likely proceed via transition metal-catalyzed cross-coupling reactions.

Table 1: Regioselective Functionalization of Naphthalene Derivatives

| Starting Material | Reagent/Catalyst | Product | Regioselectivity | Reference |

| 1-Naphthylamine derivative (with picolinamide directing group) | Pd(OAc)₂, Ag₂CO₃, Dibenzylamine | 1-Amino-8-(dibenzylamino)naphthalene derivative | C8 | nih.govacs.org |

| Naphthalene | Mes-Acr-Me⁺ClO₄⁻ (photocatalyst), KCN | 1-Cyanonaphthalene | C1 | Not specified in provided text |

Multi-Component Reaction Strategies in Aminonaphthonitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. While a direct three-component synthesis of 1-amino-2-naphthonitrile has not been extensively reported, related MCRs demonstrate the potential of this strategy.

The Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, provides a conceptual framework for the construction of amino-cyano substituted aromatic systems. wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.org The principles of the Gewald reaction could potentially be applied to the synthesis of fused ring systems, including naphthalene derivatives.

A more direct analogy can be found in the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols from 2-naphthol, an aldehyde, and an amine. ijcmas.comresearchgate.netbohrium.com This reaction demonstrates the feasibility of assembling complex molecules on the naphthalene scaffold in a single step. Replacing the aldehyde and amine components with reagents that could introduce the cyano functionality could lead to the desired product.

Furthermore, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through a four-component reaction of a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate has been widely reported. semanticscholar.orgoiccpress.comscielo.brresearchgate.net This methodology could be adapted to synthesize benzo[f]quinoline derivatives, which are structurally related to this compound, by using a cyclic ketone derived from naphthalene.

Table 2: Examples of Relevant Multi-Component Reactions

| Reaction Name/Type | Reactants | Product Type |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene |

| Betti Base Synthesis | 2-Naphthol, Aldehyde, Amine | 1-Aminoalkyl-2-naphthol |

| Pyridine Synthesis | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine |

Base-Mediated Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Base-mediated reactions play a crucial role in the synthesis of this compound, often facilitating key carbon-carbon and carbon-heteroatom bond-forming steps through the generation of reactive nucleophiles.

A notable example is the synthesis of 1-aminonaphthalene-2-carbonitrile derivatives from the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile. This reaction proceeds via a Michael addition of the lithiated acetonitrile to the activated double bond of the vinylbenzonitrile, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.

Another important base-mediated transformation is the Thorpe-Ziegler reaction, which involves the intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. This reaction could be a key step in the synthesis of this compound if a suitable dinitrile precursor, such as 2-(cyanomethyl)benzonitrile, is employed. The base, typically a strong base like sodium hydride or an alkoxide, deprotonates the α-carbon of one of the nitrile groups, generating a carbanion that then attacks the carbon of the other nitrile group, leading to the formation of the six-membered ring.

Table 3: Base-Mediated Synthesis of this compound Precursors

| Precursor(s) | Base | Key Transformation | Product |

| 2-Vinylbenzonitrile, Acetonitrile | n-Butyllithium | Michael Addition/Intramolecular Cyclization | 1-Amino-3,4-dihydronaphthalene-2-carbonitrile |

| 2-(Cyanomethyl)benzonitrile derivative | Sodium ethoxide | Thorpe-Ziegler Cyclization | This compound derivative |

Catalytic Approaches to this compound Synthesis

Catalytic methods offer a powerful and often more sustainable approach to the synthesis of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Transition metal catalysis is particularly prominent in this area. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.orgnih.govnih.govresearchgate.net This reaction could be employed for the synthesis of this compound by coupling a 1-halo-2-cyanonaphthalene with an amine source, or a 2-halo-1-aminonaphthalene with a cyanide source. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Copper-catalyzed reactions have also emerged as a valuable tool. For instance, copper-catalyzed aminocyanation of alkenes provides a route to β-amino nitriles. nih.govresearchgate.net While not directly applied to the synthesis of this compound, this methodology highlights the potential of copper catalysis in forming both the amino and cyano functionalities in a single transformation.

Furthermore, the synthesis of 1-amino-2-naphthol (B1212963) from 2-naphthol can be achieved through various catalytic methods, including reduction of nitroso or azo compounds. chemicalbook.comorgsyn.org The resulting aminonaphthol could then be converted to the desired nitrile through a Sandmeyer-type reaction or other cyanation methods.

Table 4: Catalytic Reactions Relevant to this compound Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligand | Aryl halide, Amine | Aryl amine | wikipedia.orgrsc.orgnih.govnih.govresearchgate.net |

| Aminocyanation | Copper complex | Alkene, Amine source, Cyanide source | β-Amino nitrile | nih.govresearchgate.net |

| Reduction of Nitroso Compound | Hydrogen/Catalyst | 1-Nitroso-2-naphthol | 1-Amino-2-naphthol | chemicalbook.com |

Chemical Reactivity and Derivatization Pathways of 1 Amino 2 Naphthonitrile

Reactions at the Amino Functionality

The primary amino group in 1-Amino-2-naphthonitrile is a key site for various chemical modifications, including acylation, alkylation, and diazotization. These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.

Acylation of the amino group can be readily achieved using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. Similarly, alkylation can be performed using alkyl halides, although over-alkylation can be a competing side reaction.

Diazotization of the primary aromatic amine of this compound represents a particularly important transformation. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the amino group into a diazonium salt. organic-chemistry.org These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the naphthalene (B1677914) ring. organic-chemistry.org For instance, treatment with copper(I) halides can yield the corresponding halo-naphthonitriles, while reaction with potassium iodide affords the iodo-derivative. The diazonium group can also be replaced by hydroxyl, cyano, or hydrogen, among other functionalities.

Table 1: Representative Reactions at the Amino Functionality

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acid chloride (RCOCl), Base | N-Acyl-1-amino-2-naphthonitrile |

| Alkylation | Alkyl halide (R-X), Base | N-Alkyl-1-amino-2-naphthonitrile |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 2-Cyano-1-naphthalenediazonium chloride |

Transformations Involving the Nitrile Group

The nitrile group of this compound is another key functional handle that can be transformed into various other groups, most notably amines and carboxylic acid derivatives.

Hydrolysis of the nitrile is a common transformation. Partial hydrolysis under controlled acidic or basic conditions can yield the corresponding 1-amino-2-naphthamide. commonorganicchemistry.com Complete hydrolysis, typically requiring more forcing conditions such as prolonged heating with strong acid or base, leads to the formation of 1-amino-2-naphthoic acid. masterorganicchemistry.comlibretexts.org The choice of acidic or basic conditions will determine the final product form, with the ammonium (B1175870) salt of the carboxylic acid being formed under acidic conditions and the carboxylate salt under basic conditions. libretexts.org

Reduction of the nitrile group provides a route to primary amines. libretexts.org Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation, yielding 1-amino-2-(aminomethyl)naphthalene. libretexts.orgorganic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel can also be employed. libretexts.orggoogle.com

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | 1-Amino-2-naphthamide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | 1-Amino-2-naphthoic acid |

| Reduction | 1. LiAlH₄, Ether; 2. H₂O | 1-Amino-2-(aminomethyl)naphthalene |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, or Ni) | 1-Amino-2-(aminomethyl)naphthalene |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the electronic effects of the existing amino and nitrile substituents.

In electrophilic aromatic substitution (EAS), the amino group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating group and a meta-director. wikipedia.org Given that the amino group's activating effect generally dominates, electrophilic attack is expected to occur at the positions ortho and para to the amino group. wikipedia.orguomustansiriyah.edu.iq Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would likely lead to substitution at the 4-position of the naphthalene ring. minia.edu.eg

Nucleophilic aromatic substitution (SₙAr) on the naphthalene core is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. ambeed.commasterorganicchemistry.com While the nitrile group is electron-withdrawing, SₙAr reactions on this compound itself are not extensively documented and would likely require harsh conditions or further activation of the aromatic system.

Cycloaddition and Annulation Reactions Employing this compound

The unique arrangement of the amino and nitrile groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions often involve the participation of both the amino and nitrile functionalities, or the nitrile group in conjunction with the aromatic ring.

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively. mdpi.comresearchgate.net Annulation reactions, which involve the formation of a new ring fused to the naphthalene core, are also a significant pathway for derivatization. Base-mediated condensation reactions with other nitriles can lead to the formation of fused pyrimidine (B1678525) rings. rsc.orgrsc.org Furthermore, multi-component reactions can be designed to construct complex polycyclic structures in a single step. researchgate.netresearchgate.net

Exploration of Organometallic Coupling Reactions

Organometallic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct participation of the amino or nitrile group in the catalytic cycle is not typical for these reactions, they can be employed on derivatives of this compound.

For instance, if a halogen atom is introduced onto the naphthalene ring via a Sandmeyer reaction on the diazonium salt, this halo-derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid would yield an aryl-substituted aminonaphthonitrile. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne would introduce vinyl or alkynyl substituents, respectively. The amino group can also direct C-H activation in some organometallic catalytic systems, offering an alternative route to functionalization.

Table 3: Potential Organometallic Coupling Reactions of this compound Derivatives

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Halo-1-amino-2-naphthonitrile | Arylboronic acid | Pd(0) catalyst, Base | Aryl-1-amino-2-naphthonitrile |

| Heck Reaction | Halo-1-amino-2-naphthonitrile | Alkene | Pd(0) catalyst, Base | Alkenyl-1-amino-2-naphthonitrile |

| Sonogashira Coupling | Halo-1-amino-2-naphthonitrile | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-1-amino-2-naphthonitrile |

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Amino 2 Naphthonitrile and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nist.govnist.gov For 1-Amino-2-naphthonitrile, the key functional groups are the primary amine, the nitrile, and the aromatic naphthalene (B1677914) core.

The IR spectrum is particularly useful for identifying polar functional groups. The primary amine group (-NH₂) is expected to show two distinct stretching vibrations (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically appears around 1600 cm⁻¹. The nitrile group (-C≡N) gives rise to a sharp, intense absorption band in the 2200-2260 cm⁻¹ region, a spectral window that is relatively free from other interfering absorptions. The aromatic naphthalene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.cz

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, complements the IR data. The C≡N stretch is also Raman active, as are the symmetric "breathing" modes of the naphthalene ring system. horiba.comresearchgate.net Analysis of both IR and Raman spectra provides a comprehensive fingerprint of the molecule's functional groups.

Table 4.1.1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | ~3450 | Medium | Weak |

| Amino (-NH₂) | Symmetric Stretch | ~3350 | Medium | Weak |

| Amino (-NH₂) | Scissoring (Bend) | ~1620 | Medium-Strong | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Strong, Sharp | Strong |

Note: The values in this table are predictions based on characteristic group frequencies and data from analogous compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. rsc.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the amino protons and the six aromatic protons on the naphthalene ring. The amino group protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the range of 4-6 ppm. The six aromatic protons will resonate in the downfield region, approximately between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their position relative to the electron-donating amino group and the electron-withdrawing nitrile group, as well as their coupling to adjacent protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule (C₁₁H₈N₂). The carbon atom of the nitrile group (-C≡N) is expected to appear in the 115-120 ppm range. The ten carbons of the naphthalene ring will resonate between approximately 100 and 150 ppm. The carbon attached to the amino group (C1) and the carbon attached to the nitrile group (C2) will have their chemical shifts significantly influenced by these substituents. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning which proton is attached to which carbon and mapping the proton-proton coupling network throughout the aromatic system.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic H | ¹H | 7.0 - 8.0 | d, t, m |

| Amino H | ¹H | 4.0 - 6.0 | br s |

| C-NH₂ | ¹³C | ~140 - 150 | - |

| C-CN | ¹³C | ~100 - 110 | - |

| C≡N | ¹³C | ~115 - 120 | - |

Note: The values in this table are predictions based on established NMR principles and data from similar naphthalene derivatives. d=doublet, t=triplet, m=multiplet, br s=broad singlet.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Structure Elucidation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated naphthalene system.

The spectrum of naphthalene itself shows strong absorptions. In this compound, the presence of the amino group (an auxochrome) and the nitrile group modifies the electronic structure. The amino group, an electron-donating group, and the nitrile group, an electron-withdrawing group, extend the conjugation, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. libretexts.org A study on a similar compound, 1-amino-4-methyl-naphthalene-2-carbonitrile, showed significant absorption in the near UV-A and visible ranges, which supports the expectation of absorption at longer wavelengths for the parent compound. researchgate.net The resulting spectrum is useful for quantitative analysis and provides insight into the molecule's electronic properties.

Table 4.3.1: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Acetonitrile | ~250-260 | π → π* |

Note: The values in this table are estimates based on data from related amino- and cyano-substituted naphthalenes. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₁H₈N₂), the molecular weight is 168.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M•+) would be expected at m/z = 168. nih.govneu.edu.tr Due to the presence of two nitrogen atoms, this molecular ion peak adheres to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms). slideshare.net

The fragmentation pattern provides structural clues. The stable aromatic naphthalene ring is expected to remain intact in many fragments. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu A prominent fragmentation might be the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion, resulting in a fragment ion at m/z 141. Another possible fragmentation is the loss of a cyano radical (•CN, 26 Da) to give a peak at m/z 142. Further fragmentation of the naphthalene ring system would lead to smaller characteristic ions.

Table 4.4.1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula of Lost Neutral/Radical |

|---|---|---|

| 168 | Molecular Ion [M]•+ | - |

| 141 | [M - HCN]•+ | HCN |

| 140 | [M - HCN - H]⁺ | HCN, H• |

Note: The fragments in this table are predicted based on the chemical structure and general principles of mass spectrometry.

Computational Spectroscopic Predictions and Correlation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting spectroscopic data. unibo.it These methods allow for the calculation of molecular geometries and electronic properties, from which various spectra can be simulated. nih.govnih.gov

For this compound, DFT calculations can predict:

Vibrational Frequencies: Theoretical IR and Raman spectra can be generated. Comparing the calculated frequencies (often with a scaling factor) to experimental data aids in the precise assignment of complex vibrational modes. nih.gov

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C chemical shifts. This is extremely useful for assigning signals in complex spectra and for distinguishing between isomers. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can calculate the energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV-Vis spectrum. This helps in understanding the nature of the observed absorption bands.

When experimental data is ambiguous or unavailable, computational predictions provide a robust hypothesis for the expected spectroscopic properties. The correlation between high-level computational results and experimental findings provides the highest level of confidence in the structural elucidation of molecules like this compound. researchgate.net

Strategic Applications of 1 Amino 2 Naphthonitrile As a Synthetic Intermediate

Precursor Role in Polycyclic Aromatic and Heterocyclic Synthesis

The inherent reactivity of 1-amino-2-naphthonitrile makes it a valuable starting material for the synthesis of a variety of fused ring systems. The amino and nitrile functionalities can participate in a range of cyclization reactions, leading to the formation of both polycyclic aromatic hydrocarbons (PAHs) and a wide array of heterocyclic compounds.

The synthesis of functionalized naphthalenes and their derivatives is a key area of research. For instance, a method for synthesizing 1-amino-2-aroyl/acetylnaphthalenes has been developed, which proceeds through a base-mediated one-pot inter- and intramolecular C-C bond formation strategy. researchgate.net While the synthesis of many PAHs starts from simpler precursors, the functional groups on this compound offer pathways to more complex and substituted PAHs. The related 1-naphthonitrile (B165113) has been used in the synthesis of naphthylborazatruxene, a type of nitrogen-containing polycyclic aromatic hydrocarbon. researchgate.net

In heterocyclic synthesis, this compound and its precursors are instrumental. For example, 2-hydroxy-1-naphthonitrile (B3053296), which can be derived from 2-naphthol, is a common starting point. nih.gov This intermediate can be converted to ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, a key building block for various fused heterocyclic systems. researchgate.net This aminonaphthofuran derivative can then be used to synthesize complex structures like naphtho[2,1-b]furo-5H-[3,2-d] Current time information in Bangalore, IN.researchgate.netvulcanchem.comthiadiazolo[3,2-a]pyrimidin-5-ones, which incorporate multiple heterocyclic rings. researchgate.net The tert-amino effect has also been utilized in the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives from related pyrazolone (B3327878) precursors. beilstein-journals.org

The following table summarizes the synthesis of some heterocyclic compounds derived from precursors of this compound:

| Starting Material | Reagents | Product | Application/Significance |

| 2-Hydroxy-1-naphthonitrile | α-haloketones | 2-Acyl-3-aminonaphtho[2,1-b]furans | Intermediate for further heterocyclization researchgate.net |

| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Carbon disulfide, Hydrazine hydrate | 3-Amino-2-mercaptonaphthofuro[3,2-d]pyrimidin-4(3H)-one | Precursor for thiadiazolo-pyrimidinones researchgate.net |

| 2-Naphthol | Aryl hydrazines | 1,1'-Biaryl-2,2'-diamines | Synthesis of unsymmetrical biaryl diamines ccspublishing.org.cn |

| 2-Hydroxy-1-naphthaldehyde | Hydroxylamine hydrochloride, Acetic anhydride | 2-Hydroxy-1-naphthonitrile | Key intermediate for naphthofuran synthesis |

Building Block for Advanced Organic Materials

The rigid and planar structure of the naphthalene (B1677914) core, combined with the reactive functional groups of this compound, makes it an attractive building block for the synthesis of advanced organic materials. These materials can possess unique electronic, optical, and thermal properties, making them suitable for applications in electronics, polymer science, and materials science.

While specific research on this compound in this context is emerging, the broader class of naphthalene derivatives is well-established in materials science. For example, 6-aminonaphthalene-2-carbonitrile, a structural isomer, is utilized in the synthesis of materials like organic semiconductors and light-emitting diodes (LEDs). smolecule.com The amino and nitrile groups in these molecules can be modified to tune the electronic properties of the resulting materials. smolecule.com The development of n-type organic semiconductors, which are crucial for the fabrication of complementary circuits, often relies on π-electron systems containing electronegative atoms, a feature present in nitrogen-containing naphthalene derivatives. nih.gov

The potential applications in materials science are diverse. For instance, derivatives of 1-amino-2-naphthalenethiol, a related compound, are explored for creating coordination polymers and nanomaterials due to their metal-chelating properties. ontosight.ai The incorporation of such naphthalene-based building blocks can lead to materials with tailored functionalities for use in coatings and other industrial applications.

The following table outlines the potential of naphthalene-based nitrile compounds in advanced organic materials:

| Compound Family | Potential Application | Key Features |

| Naphthalene Carbonitriles | Organic Semiconductors | Tunable electronic properties, rigid core for ordered packing |

| Amino-Naphthalene Derivatives | Light-Emitting Diodes (LEDs) | Charge transport and luminescent properties |

| Naphthalene-based Polymers | High-Performance Polymers | Thermal stability, mechanical strength |

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The naphthalene ring system is a common motif in many biologically active compounds. This compound serves as a valuable starting point for the synthesis of a variety of heterocyclic scaffolds with potential pharmacological applications. The amino and nitrile groups provide handles for constructing fused heterocyclic rings, which are often found in medicinal chemistry.

Research has shown that derivatives of this compound can be used to synthesize compounds with a range of biological activities. For example, novel amide-coupled naphthalene scaffolds have been synthesized and tested for antibacterial, antifungal, and antimalarial properties. ijpsjournal.com Specifically, derivatives of 5,6-dimethoxynaphthalene-2-carboxylic acid have demonstrated in vitro antibacterial activity. ijpsjournal.com

The synthesis of naphtho[2,1-b]furan (B1199300) derivatives is a prominent area of research. These compounds, which can be synthesized from precursors of this compound, have shown a wide spectrum of biological and pharmacological activities. researchgate.net For instance, 2-mercapto-4-acylnaphtho[2,1-b]furo[3,2-d]pyrimidines, synthesized from 2-hydroxy-1-naphthonitrile, have been screened for antimicrobial, diuretic, and anti-inflammatory activities. researchgate.net Furthermore, naphthalene-based sphingosine (B13886) kinase 2 (SphK2) inhibitors have been developed, highlighting the potential of this scaffold in targeting specific enzymes implicated in diseases like cancer. nih.gov

The following table details some pharmacologically relevant scaffolds synthesized from this compound precursors and their observed biological activities:

| Scaffold | Starting Material Precursor | Reported Biological Activity |

| Naphtho[2,1-b]furo[3,2-d]pyrimidines | 2-Hydroxy-1-naphthonitrile | Antimicrobial, diuretic, anti-inflammatory researchgate.net |

| Amide-coupled Naphthalene Scaffolds | 2-(Naphthalen-1-yloxy)acetic acid | Antibacterial, antifungal, antimalarial ijpsjournal.com |

| 1,2,4-Oxadiazole-linked Naphthalene Derivatives | 6-Hydroxy-2-naphthonitrile | Sphingosine kinase 2 (SphK2) inhibition nih.gov |

| Naphtho[2,1-b]furo-5H-[3,2-d] Current time information in Bangalore, IN.researchgate.netvulcanchem.comthiadiazolo[3,2-a]pyrimidin-5-ones | Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Antimicrobial researchgate.net |

Intermediate for Pigment and Dye Chemistry Development

This compound and its derivatives are important intermediates in the synthesis of pigments and dyes. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes, which are known for their vibrant colors and good fastness properties.

The production of azo dyes often involves the diazotization of an aromatic amine, such as a derivative of this compound, followed by a coupling reaction with a suitable coupling component. conscientiabeam.com For example, 1-(1-Phenylazo)-2-naphthol, an azo dye, can be synthesized through the diazotization of aniline (B41778) and coupling with 2-naphthol. This product can then be reduced to 1-amino-2-naphthol (B1212963) hydrochloride, a related compound to the subject of this article, which also has applications in dyeing. conscientiabeam.comrepec.orgconscientiabeam.com The resulting dyes can be used on various fabrics, including cotton, silk, and linen. conscientiabeam.com

The structural variations achievable with azo dyes make them a versatile class of colorants. conscientiabeam.com Acid dyes derived from 1-amino-2-naphthol-4-sulphonic acid have been synthesized and their dyeing properties on nylon fabrics have been studied. researchgate.net Beyond azo dyes, naphthonitrile derivatives are also used in the synthesis of other types of pigments. For instance, diketopyrrolopyrrole (DPP) pigments, known for their high performance and excellent stability, can be synthesized through the condensation of an aromatic nitrile compound with a succinate (B1194679) diester. google.com While benzonitrile (B105546) compounds are commonly used, naphthonitriles are also cited as potential precursors. google.com

The following table provides examples of dyes and pigments where derivatives of this compound can be utilized as intermediates:

| Dye/Pigment Class | Synthetic Route | Key Features of Resulting Colorant |

| Azo Dyes | Diazotization of amino-naphthalene derivative and coupling | Vibrant colors, good fastness properties conscientiabeam.com |

| Acid Dyes | Use of sulfonated naphthalene intermediates | Suitable for dyeing protein fibers like nylon and wool researchgate.net |

| Diketopyrrolopyrrole (DPP) Pigments | Condensation of naphthonitrile with a succinate diester | High performance, excellent light and heat stability google.com |

Investigation of Biological and Pharmacological Potential of 1 Amino 2 Naphthonitrile Derivatives

Design and Synthesis Strategies for Biologically Active Naphthonitrile Derivatives

The design of biologically active 1-amino-2-naphthonitrile derivatives often employs established medicinal chemistry strategies such as bioisosteric replacement, scaffold hopping, and structure-based drug design. The core this compound structure serves as a versatile starting point for creating extensive libraries of compounds through various synthetic routes.

A common synthetic approach involves the Thorpe-Ziegler cyclization. For instance, the reaction between 2-hydroxy-1-naphthonitrile (B3053296) and ethyl chloroacetate (B1199739) in the presence of a weak base can yield ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate. mdpi.com This intermediate can then be further modified. Another key synthetic strategy is the one-pot multicomponent reaction, which allows for the efficient assembly of complex molecules from simple precursors. For example, a precursor, 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile, synthesized from 2-cyanomethylbenzonitrile, carbon disulfide, and methyl iodide, can react with various ketones under basic conditions to afford 4-amino-3-aroyl/acetyl-2-methylsulfanylnaphthalene-1-carbonitriles.

Furthermore, direct amination of a pre-existing naphthonitrile scaffold is a viable method. This can be achieved through catalytic amination of 2-naphthonitrile (B358459) using transition metal catalysts like palladium or nickel, which facilitates the introduction of an amino group. uregina.ca Modifications of the amino and nitrile groups, as well as substitution on the naphthalene (B1677914) ring, are key strategies to modulate the physicochemical properties and biological activities of the resulting derivatives. For instance, the amino group can be acylated or alkylated, while the nitrile group can be hydrolyzed to a carboxylic acid or participate in cyclization reactions to form fused heterocyclic systems. uregina.carasayanjournal.co.in These synthetic strategies provide a robust toolbox for generating a wide array of this compound derivatives for biological evaluation.

Antimicrobial and Antifungal Activity Assessment

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The naphthalene core is a known pharmacophore in many antimicrobial drugs, and the addition of amino and nitrile groups, along with other substituents, can enhance this activity. scirp.org

Studies have shown that various substituted naphthonitrile derivatives exhibit inhibitory activity against a range of bacterial and fungal pathogens. For example, novel naphtho[2,1-b]furan (B1199300) derivatives encompassing pyrimidines, synthesized from a this compound precursor, have shown excellent antibacterial and antifungal activities. ontosight.ai Specifically, certain derivatives displayed potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and pathogenic fungi like Aspergillus niger and Candida albicans. nih.govmdpi.comnih.gov

The mechanism of antimicrobial action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to cause considerable membrane damage in bacteria. nih.gov The lipophilicity and electronic properties of the substituents on the naphthalene ring play a crucial role in determining the antimicrobial potency. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Below is a table summarizing the antimicrobial activity of selected this compound derivatives against various microbial strains.

| Derivative | Test Organism | MIC (µg/mL) | Reference |

| Naphtho[2,1-b]furo[3,2-d]pyrimidine derivative 5e | Staphylococcus aureus | 3.125 | ontosight.ai |

| Naphtho[2,1-b]furo[3,2-d]pyrimidine derivative 5f | Aspergillus niger | 3.125 | ontosight.ai |

| 1-Allyl-2,6-diphenylpiperidin-4-one O-benzyloxime | Fusarium oxysporum | 6.25 | researchgate.net |

| Naphthoquinone amide derivative 8g | Methicillin-resistant Staphylococcus aureus (MRSA) | - | smolecule.com |

| Naphthoquinone amide derivative 10g | Fluconazole-resistant Candida albicans (FRCA) | - | smolecule.com |

| Thiazolidinone derivative with nitronaphthylamine | Staphylococcus aureus | 0.4-1000 |

Antitubercular and Antiviral Efficacy Studies

The search for new drugs to combat resilient pathogens like Mycobacterium tuberculosis and various viruses has led to the exploration of this compound derivatives. These compounds have shown promise as both antitubercular and antiviral agents.

In the context of tuberculosis, novel derivatives of {1-[(1-phenylethylidene) amino] naphtho [2,1-B]furan-2-yl}4-substituted pyrimidin-2-amine, synthesized from a 2-hydroxy-1-naphthonitrile starting material, have demonstrated moderate to potent antitubercular activity. uregina.canih.gov Similarly, other studies have highlighted the potential of β-aminopropioamidoxime derivatives as promising candidates for antitubercular therapy against both human and zoonotic tuberculosis. nih.gov The in vitro efficacy of some of these derivatives has been reported to be significantly higher than that of the standard drug rifampicin. nih.gov

In the realm of antiviral research, derivatives of this compound have been investigated, particularly for their activity against the Human Immunodeficiency Virus (HIV). Diarylpyrimidine analogues that incorporate a 6-cyano-2-naphthyl moiety have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have displayed potent antiviral activity at nanomolar concentrations. nih.govchimicatechnoacta.ru For example, compound 12, a rilpivirine (B1684574) analog, potently inhibited wild-type HIV-1 with an EC50 value of 1.2 ± 0.2 nM. chimicatechnoacta.ru Furthermore, some of these novel NNRTIs have shown efficacy against multi-drug resistant HIV strains. ijper.org

The table below presents the antiviral efficacy of selected naphthonitrile derivatives against HIV-1.

| Compound | HIV-1 Strain | EC50 (nM) | Reference |

| Compound 7 | WT | 2.3 ± 0.3 | chimicatechnoacta.ru |

| Compound 10 | WT | 2.3 ± 0.2 | chimicatechnoacta.ru |

| Compound 12 | WT | 1.2 ± 0.2 | chimicatechnoacta.ru |

| Compound 13 | WT | 1.4 ± 0.2 | chimicatechnoacta.ru |

| Compound 13m | NL4-3 | ≤ 0.7 | ijper.org |

| Compound 14c | NL4-3 | ≤ 0.7 | ijper.org |

| Compound 14e | NL4-3 | ≤ 0.7 | ijper.org |

Anti-inflammatory and Analgesic Properties of Substituted Naphthonitriles

Chronic inflammation is a key factor in the pathology of numerous diseases, and the development of new anti-inflammatory agents is a continuous area of research. Naphthalene derivatives have been reported to possess anti-inflammatory properties. For instance, certain 1-(2-naphthyloxyacetyl)-4-substituted-3-thiosemicarbazide derivatives have been identified as effective oral anti-inflammatory agents with potentially reduced side effects. The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). scirp.org

In addition to anti-inflammatory effects, some naphthalene derivatives have also been investigated for their analgesic properties. scirp.org Studies on N-substituted trans-4a-aryldecahydroisoquinolines, which are structurally related to morphine, have revealed compounds with potent analgesic activity. nih.gov Similarly, research on diastereoisomeric N,N-dimethyl-4-phenyl-1,2,3,4-tetrahydro-2-naphthylamines has also demonstrated their analgesic potential. nih.gov While direct studies on the analgesic properties of this compound derivatives are less common, the established analgesic effects of the broader class of naphthalene-containing compounds suggest that this is a promising area for future investigation. The evaluation of analgesic activity is often carried out using models such as the hot plate test or the acetic acid-induced writhing test in animals. ijper.orgcardiff.ac.uk

Molecular Interactions with Biological Receptors and Enzymes

Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for elucidating their mechanism of action and for guiding the design of more potent and selective compounds. Molecular docking is a computational technique frequently used to predict the binding modes and affinities of these derivatives with various enzymes and receptors. uregina.caontosight.ai

Studies have shown that these compounds can interact with a variety of biological targets. For example, molecular docking studies have been conducted to predict the binding of naphthonitrile derivatives to enzymes involved in bacterial resistance. uregina.ca Some derivatives have been identified as potential inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. uregina.ca In the context of antiviral activity, molecular docking has been used to understand the binding of naphthonitrile-based NNRTIs to the HIV-1 reverse transcriptase enzyme. chimicatechnoacta.ru

The amino and nitrile groups of the this compound core can form key interactions, such as hydrogen bonds and electrostatic interactions, with the amino acid residues in the active site of the target protein. uregina.ca For instance, in the case of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives, which act as xanthine (B1682287) oxidase inhibitors, molecular simulations have provided rational binding models within the enzyme's active pocket. These computational insights, often validated by in vitro enzyme assays, are invaluable for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These analyses help in identifying key structural features, or pharmacophores, that are essential for a desired pharmacological effect. For example, in the case of antimicrobial naphthoquinone amide derivatives, 3D-QSAR studies indicated that the presence of an electron-donating group near a sulfur atom enhanced anticancer activity against HeLa cells. smolecule.com Similarly, for anti-HIV diarylpyridine and diarylaniline derivatives, SAR studies have shown that a para-cyanoaniline moiety and an amino group on the central ring are crucial for enhancing antiviral activity. ijper.org

The position and nature of substituents on the naphthalene ring and on the amino group significantly impact the biological activity. For instance, the removal of a hydroxyl group on the pyrrolidine (B122466) ring of a naphthalene-containing Sphingosine (B13886) Kinase 2 (SphK2) inhibitor was found to act as a molecular switch, inducing selective inhibition of SphK2.

Structure-Property Relationship (SPR) analyses focus on how chemical structure affects the physicochemical properties of a compound, which in turn influence its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Key properties considered in SPR studies include solubility, lipophilicity (logP), molecular weight, and hydrogen bonding capacity. For example, the hydroxyl and formyl groups on a naphthonitrile derivative can enhance its polarity and solubility in polar solvents. By systematically modifying the structure of this compound derivatives and evaluating the impact on both activity (SAR) and properties (SPR), researchers can optimize these compounds to have both potent therapeutic effects and favorable drug-like characteristics.

Theoretical and Computational Chemistry Studies on 1 Amino 2 Naphthonitrile

Computational chemistry provides powerful tools to investigate the properties and potential applications of molecules like 1-amino-2-naphthonitrile from a theoretical perspective. These methods allow for the exploration of electronic structure, molecular behavior, reaction pathways, and interactions with biological targets, offering insights that complement and guide experimental research.

Future Research Directions and Emerging Opportunities in 1 Amino 2 Naphthonitrile Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing valuable chemical intermediates like 1-amino-2-naphthonitrile. nih.gov Future research in this area is expected to focus on several key strategies aimed at minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising approach is the adoption of one-pot, multi-component reactions (MCRs) . These reactions, where multiple reactants are combined in a single vessel to form a complex product in a single step, offer significant advantages in terms of efficiency and waste reduction by eliminating the need for isolating intermediates. iau.ir The development of novel MCRs for the synthesis of this compound and its derivatives could streamline production processes and enhance their environmental profile. For instance, protocols for the one-pot synthesis of related aminoalkyl naphthols are being explored using eco-friendly catalysts. orientjchem.org

The exploration of green catalysts is another critical avenue. This includes the use of biodegradable and reusable catalysts, such as tannic acid, to drive reactions. orientjchem.org Furthermore, solvent-free reaction conditions, such as "grindstone chemistry" where reactions are carried out by grinding solids together, are gaining traction as a means to reduce the reliance on volatile and often toxic organic solvents. ijcmas.com

Biocatalysis represents a frontier in the sustainable synthesis of amino-containing compounds. mdpi.com The use of enzymes, such as transaminases, offers high selectivity and operates under mild conditions, presenting a greener alternative to traditional chemical methods. semanticscholar.org Future research could focus on identifying or engineering enzymes capable of catalyzing the synthesis of this compound or its precursors, potentially from renewable feedstocks. The photobiocatalytic asymmetric synthesis of amino acids further highlights the potential of combining light and enzymes for novel chemical transformations. nih.gov

| Sustainable Synthetic Strategy | Description | Potential Advantages |

| One-Pot, Multi-Component Reactions (MCRs) | Combining multiple reactants in a single reaction vessel to form a complex product in one step. | Increased efficiency, reduced waste, and elimination of intermediate isolation steps. |

| Green Catalysis | Utilizing biodegradable, reusable, or non-toxic catalysts to promote chemical reactions. | Minimized environmental impact and potential for catalyst recycling. |

| Solvent-Free Reactions | Conducting reactions without the use of traditional organic solvents (e.g., grindstone chemistry). | Reduced volatile organic compound (VOC) emissions and simplified product purification. |

| Biocatalysis | Employing enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, and the potential for using renewable feedstocks. |

Exploration of Novel Catalytic Transformations

The inherent reactivity of the amino and nitrile groups in this compound makes it a prime candidate for a wide range of novel catalytic transformations. Future research will likely focus on leveraging these functional groups to construct more complex and valuable molecular architectures.

The development of new catalytic systems that can selectively activate and transform the C-N or C≡N bonds will be a key area of investigation. This could involve the use of transition metal catalysts or organocatalysts to facilitate reactions such as C-H activation, cross-coupling reactions, and cycloadditions. The one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using nanocatalysts showcases the potential for developing efficient catalytic methods for constructing complex heterocyclic systems from simple precursors. nih.gov

Furthermore, the amino group can direct catalytic reactions to specific positions on the naphthalene (B1677914) ring, enabling the synthesis of highly functionalized derivatives. The development of asymmetric catalytic transformations will also be crucial for producing enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. The use of primary α-amino amides as multifunctional organocatalysts in asymmetric organic transformations is a growing field that could be applied to reactions involving this compound.

| Catalytic Transformation | Description | Potential Applications |

| C-H Activation | The direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis. | Creation of novel carbon-carbon and carbon-heteroatom bonds. |

| Cross-Coupling Reactions | The formation of a bond between two different molecules with the aid of a metal catalyst. | Synthesis of complex organic molecules with diverse functionalities. |

| Cycloaddition Reactions | The formation of a cyclic molecule from two or more unsaturated molecules. | Construction of heterocyclic and polycyclic ring systems. |

| Asymmetric Catalysis | The synthesis of a chiral compound in which one enantiomer is formed in excess. | Production of enantiomerically pure compounds for pharmaceutical applications. |

Expansion into Advanced Functional Materials Science

The unique electronic and structural properties of the naphthalene core, combined with the versatile functional groups of this compound, make it an attractive building block for the design of advanced functional materials.

A significant area of opportunity lies in the development of Metal-Organic Frameworks (MOFs) . The amino and nitrile groups of this compound can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. nih.govnih.gov Amino-functionalized MOFs have already demonstrated their utility as fluorescent probes for detecting specific molecules. rsc.org

The photoluminescent properties of naphthalene derivatives also suggest that this compound could be incorporated into Organic Light-Emitting Diodes (OLEDs) . jmaterenvironsci.commdpi.comnih.gov By modifying the molecular structure, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices. The design of molecules with twisted intramolecular charge transfer (TICT) characteristics is a key strategy in developing advanced OLED materials. researchgate.net

Furthermore, the ability of the amino and nitrile groups to participate in polymerization reactions opens up the possibility of creating novel functional polymers . researchgate.net These polymers could exhibit interesting properties such as thermal stability, conductivity, or specific recognition capabilities, making them suitable for a range of applications in electronics, sensing, and biomedical devices.

| Material Class | Potential Role of this compound | Emerging Applications |

| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker to create porous, crystalline structures. | Gas storage and separation, catalysis, chemical sensing. |

| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or host material to enhance device performance. | Displays, solid-state lighting. |

| Functional Polymers | As a monomer to be incorporated into polymer chains, imparting specific properties. | Electronics, sensors, biomedical materials. |

Targeted Drug Design and Development Based on Naphthonitrile Scaffolds

The naphthalene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. nih.gov The combination of this privileged structure with the pharmacophoric amino and nitrile groups in this compound makes it a highly promising starting point for the design and development of new therapeutic agents.

The naphthonitrile scaffold can be systematically modified to explore structure-activity relationships (SAR) , a fundamental concept in drug design. drugdesign.orgnih.govashp.org By synthesizing and evaluating a library of derivatives with different substituents on the naphthalene ring or modifications to the amino and nitrile groups, researchers can identify the key structural features required for potent and selective biological activity. Nicotinonitrile, a related cyanopyridine, has been extensively studied as a scaffold in medicinal chemistry, highlighting the potential of the nitrile group in drug design. ekb.eg

Derivatives of this compound could be designed to target a wide range of biological targets, including enzymes, receptors, and nucleic acids. The planarity of the naphthalene ring allows for potential intercalation with DNA, a mechanism exploited by some anticancer drugs. mdpi.com The amino and nitrile groups can participate in hydrogen bonding and other key interactions within the binding sites of target proteins. Naphthol derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov The oxazolidinone ring, another important heterocyclic scaffold, has been widely explored in medicinal chemistry for various therapeutic areas. rsc.org

Future research will likely involve the use of computational modeling and high-throughput screening to accelerate the discovery of new drug candidates based on the this compound scaffold. The synthesis and biological evaluation of novel derivatives could lead to the identification of new treatments for a variety of diseases, including cancer, infectious diseases, and neurological disorders.

| Therapeutic Area | Potential Mechanism of Action | Examples of Related Scaffolds in Drug Discovery |

| Anticancer | DNA intercalation, enzyme inhibition (e.g., kinases, topoisomerases). | Naphthoquinones, Naphthalene-based approved drugs. |

| Antimicrobial | Inhibition of essential bacterial or fungal enzymes. | Naphthalene derivatives with antimicrobial activity. ijpsjournal.com |

| Neurodegenerative Diseases | Inhibition of enzymes like acetylcholinesterase. | Naphthol derivatives. |

| Anti-inflammatory | Modulation of inflammatory pathways. | Naphthoquinone derivatives. |

Q & A

Q. What analytical methods are recommended for quantifying 1-Amino-2-naphthonitrile in experimental samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification, particularly when paired with acetonitrile-based mobile phases. Certified reference standards (e.g., 100 µg/mL in acetonitrile) are critical for calibration . Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile derivatives. Ensure method validation by assessing limits of detection (LOD) and quantification (LOQ) using spiked matrices.

| Technique | Column Type | Detection | LOD (Typical) |

|---|---|---|---|

| HPLC-UV | C18 reverse-phase | 254 nm | 0.1 µg/mL |

| GC-MS | DB-5MS capillary | EI-MS | 0.05 µg/mL |

Q. What safety precautions should be taken when handling this compound?

While the safety data sheet (SDS) indicates "no known hazard" under GHS classification , standard laboratory protocols apply:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Conduct experiments in a fume hood to minimize inhalation risks.

- Store in airtight containers at ambient temperature (>5 °C) away from oxidizers .

Q. How should this compound be stored to maintain stability?

Store in amber glass containers under inert gas (e.g., nitrogen) to prevent photodegradation and moisture absorption. Stability is maintained at ambient temperatures (>5 °C) for short-term use; long-term storage may require refrigeration (2–8 °C) with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:

- Perform systematic reviews using databases like PubMed, TOXCENTER, and NTRL, focusing on inclusion criteria such as dose-response relationships and mechanistic endpoints .

- Validate findings using orthogonal assays (e.g., Ames test for mutagenicity, comet assay for DNA damage).

- Cross-reference with structurally analogous compounds (e.g., naphthalene derivatives) to infer toxicity pathways .

Q. What experimental approaches are used to study the environmental fate of this compound?

- Degradation Studies : Use LC-MS/MS to identify photolytic or microbial degradation products in simulated environmental matrices (e.g., soil/water systems) .

- Bioaccumulation Assays : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

- Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .

Q. What methodologies elucidate interactions between this compound and biological macromolecules?

- Spectroscopy : UV-Vis and fluorescence quenching assays to study binding affinity with proteins/DNA.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymatic targets (e.g., cytochrome P450) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .

Q. How can non-peer-reviewed studies be critically assessed for inclusion in hazard evaluations?

- Follow ATSDR guidelines: Engage three independent experts to review grey literature (e.g., government reports, theses) for methodological rigor and conflict of interest .

- Prioritize studies with transparent raw data and reproducibility metrics.

- Cross-validate findings with peer-reviewed mechanistic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in physicochemical property data (e.g., solubility, log P)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。